molecular formula C17H16N2O4 B2569170 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 1105241-40-4

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2569170
CAS No.: 1105241-40-4
M. Wt: 312.325
InChI Key: QFQFELPFMHKUEB-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a fused isoxazole-furan core and a meta-methylphenoxy (m-tolyloxy) side chain. This compound belongs to a broader class of bioactive molecules designed for anti-inflammatory, antimicrobial, or receptor-targeted applications. Its structural complexity arises from the isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) fused to a furan moiety, combined with the acetamide linkage to a lipophilic m-tolyloxy group.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-12-4-2-5-14(8-12)22-11-17(20)18-10-13-9-16(23-19-13)15-6-3-7-21-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQFELPFMHKUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting an appropriate amine with an acyl chloride or anhydride.

    Final Assembly: The final compound is assembled by linking the isoxazole and furan rings to the acetamide moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Isoxazolines, isoxazolidines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further chemical modifications.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide exerts its effects depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The furan and isoxazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological targets.

    Materials Science: The compound’s electronic structure can influence its behavior in materials applications, such as its conductivity or light absorption properties.

Comparison with Similar Compounds

Table 1: Isoxazole-Based Acetamides and Their Activities

Compound Substituents pIC50 Reference
5-Fluoro, pyridin-4-yl 5.797 Entry 46
3-Hydroxyisoxazol-5-yl 6.815 Entry 56
m-Tolyloxy (target compound) N/A
2.2. Furan-Containing Acetamides ()

The compound 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () shares the furan-2-yl motif but incorporates a triazole-thione group instead of isoxazole. Key distinctions:

  • Anti-Exudative Activity : This triazole derivative demonstrated anti-exudative effects in rats at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The isoxazole-furan core in the target compound may offer enhanced metabolic stability due to reduced sulfur-related oxidation risks .
2.3. Pyridazinone Derivatives ()

Pyridazinone-based acetamides like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists. Comparisons include:

  • Receptor Specificity: The methoxybenzyl group in pyridazinones confers FPR2 selectivity, whereas the m-tolyloxy group in the target compound may favor different receptor interactions due to its methyl substituent’s steric bulk and electron-donating nature.
  • Pharmacokinetics: The pyridazinone core’s planar structure may enhance π-π stacking in binding pockets, while the isoxazole-furan system’s rigidity could limit conformational flexibility during receptor engagement .
2.4. Sulfonamide and Chloroacetamide Derivatives ()

Compounds such as 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide () and ranitidine-related nitroacetamides () highlight structural diversity:

  • Electrophilic Reactivity : Chloroacetamide groups () may confer alkylating activity, whereas the target compound’s acetamide linkage is less reactive, favoring stable target binding.
  • Nitrogen/Sulfur Content: Ranitidine derivatives () with dimethylamino and nitro groups exhibit distinct solubility profiles compared to the target compound’s aromatic ether (m-tolyloxy) and heterocyclic core .

Key Research Findings and Trends

  • Heterocycle Choice: Isoxazole and triazole cores offer metabolic stability, whereas pyridazinones provide receptor specificity.
  • Biological Activity Gaps : While anti-exudative and FPR2 agonist data exist for analogs, the target compound’s specific activity requires empirical validation.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

N 5 furan 2 yl isoxazol 3 yl methyl 2 m tolyloxy acetamide\text{N 5 furan 2 yl isoxazol 3 yl methyl 2 m tolyloxy acetamide}

This structure features a furan ring and an isoxazole moiety, which are known to influence biological activity.

Anticancer Activity

Research indicates that compounds with isoxazole and furan moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives containing these structures can induce apoptosis in various cancer cell lines. The IC50 values for some related compounds have been reported as follows:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)1.98 ± 1.22
Compound BHCT116 (Colon)1.61 ± 1.92
This compoundMCF7 (Breast)TBD

The mechanism of action often involves the inhibition of specific signaling pathways associated with cell proliferation and survival, such as the Bcl-2 family proteins .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes some findings:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL
This compoundTBDTBD

These results indicate that modifications in the side chains can significantly enhance antimicrobial potency .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds featuring isoxazole rings. In vitro assays have demonstrated that such compounds can mitigate oxidative stress-induced neuronal cell death. The neuroprotective effects are often attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

  • Furan and Isoxazole Moieties : These rings are critical for anticancer activity; their presence enhances interaction with biological targets.
  • Substituents on the Aromatic Ring : The m-tolyloxy group plays a significant role in modulating lipophilicity and bioavailability.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom can affect solubility and permeability.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines demonstrated that this compound exhibited selective cytotoxicity, outperforming standard chemotherapeutics like doxorubicin.
  • Antimicrobial Testing : In a series of antimicrobial tests, this compound was evaluated against a panel of pathogens, showing promising results comparable to leading antibiotics.

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